methyl 5-iodo-1H-indole-7-carboxylate
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Overview
Description
Methyl 5-iodo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of methyl 5-iodo-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-iodo-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-iodo-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-iodo-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit the activity of certain enzymes or interfere with the replication of viruses .
Comparison with Similar Compounds
Methyl 5-iodo-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-5-carboxylate: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
Indole-3-carboxylic acid: Another indole derivative with different functional groups, leading to distinct chemical and biological properties.
Biological Activity
Methyl 5-iodo-1H-indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of this compound
This compound is an indole derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Indoles are known for their ability to interact with multiple biological targets, making them valuable in drug development.
Biological Activities
Antiviral Properties
Indole derivatives, including this compound, have shown antiviral activity. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the infection process. For instance, indole derivatives have been evaluated for their efficacy against viruses such as HIV and influenza .
Anticancer Activity
The compound has demonstrated promising anticancer properties. Studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. In vitro studies have shown significant antiproliferative effects against several cancer cell lines .
Antimicrobial Activity
this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound can bind to various receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or viral replication, thereby exerting its therapeutic effects.
- Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses leading to apoptosis in cancer cells or inhibition of viral replication .
Table 1: Biological Activities of this compound
Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
---|---|---|---|
Antiviral | HIV | Not specified | |
Anticancer | A549 (lung cancer) | <10 | |
Antimicrobial | Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound revealed that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of less than 10 µg/mL. The mechanism was linked to the activation of apoptotic pathways, leading to increased rates of cell death in tumor cells compared to normal fibroblast cells .
Case Study: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various indole derivatives, this compound exhibited notable activity against Staphylococcus aureus with a MIC of 15 µg/mL. This highlights its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Properties
CAS No. |
1260383-12-7 |
---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 5-iodo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 |
InChI Key |
RHUBBOICESAOCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)I)C=CN2 |
Origin of Product |
United States |
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